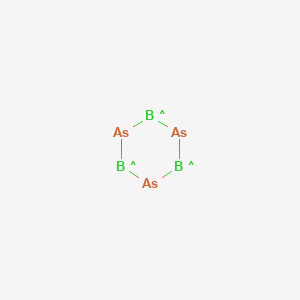
CID 78061213
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier CID 78061213 is a chemical entity that has garnered interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of CID 78061213 involves specific synthetic routes and reaction conditions. One common method includes the use of a mixture of solvents and reagents under controlled conditions to achieve the desired compound. For instance, a method for preparing a similar compound involves dissolving a mixture of itraconazole and L-ascorbic acid with a mixed solvent of dichloromethane and methanol, followed by the addition of hydroxypropyl methylcellulose and pluronic F-127 . The solution is then subjected to crystallization using supercritical fluid crystallization equipment.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of specialized equipment and techniques to control temperature, pressure, and other reaction parameters.
Chemical Reactions Analysis
Types of Reactions: CID 78061213 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted analogs of the compound.
Scientific Research Applications
CID 78061213 has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it may serve as a probe for studying biological processes and interactions. In medicine, this compound is investigated for its potential therapeutic effects and mechanisms of action. Additionally, in industry, the compound is utilized in the development of new materials and products .
Mechanism of Action
The mechanism of action of CID 78061213 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. Understanding the molecular targets and pathways involved is crucial for elucidating the compound’s biological effects and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to CID 78061213 include other chemical entities with comparable structures and properties. These compounds may share similar functional groups or chemical backbones, making them relevant for comparative studies.
Uniqueness: this compound stands out due to its unique chemical structure and properties, which may confer specific advantages in certain applications. Comparing it with similar compounds helps highlight its distinct features and potential benefits in various scientific and industrial contexts .
Properties
Molecular Formula |
As3B3 |
|---|---|
Molecular Weight |
257.2 g/mol |
InChI |
InChI=1S/As3B3/c1-4-2-6-3-5-1 |
InChI Key |
FUGBUZFCAASTQI-UHFFFAOYSA-N |
Canonical SMILES |
[B]1[As][B][As][B][As]1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


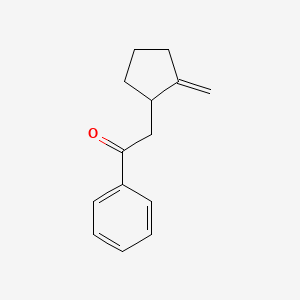
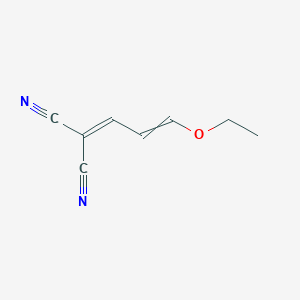

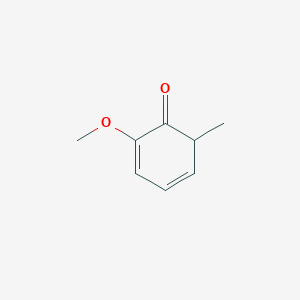
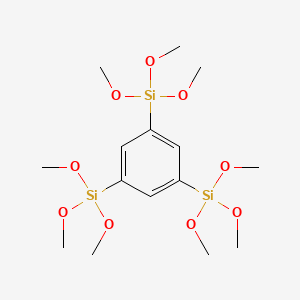
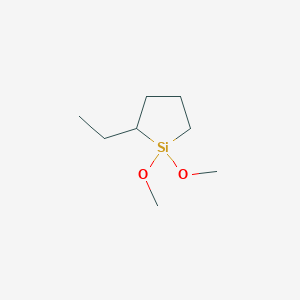
![2-Propyn-1-amine, 3,3'-[2,2'-bipyridine]-6,6'-diylbis[N,N-dimethyl-](/img/structure/B14262050.png)
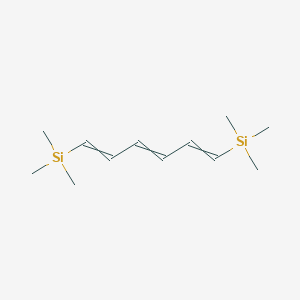
![2-{[(1-Hydroxychrysen-6-YL)methyl]amino}-2-methylpropane-1,3-diol](/img/structure/B14262069.png)
![Acetic acid;1-amino-2-[4-[[amino(hydrazinyl)methylidene]amino]phenyl]guanidine](/img/structure/B14262071.png)
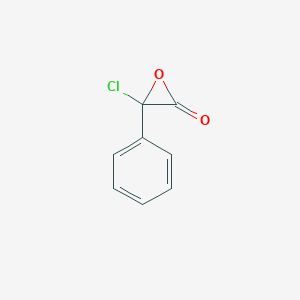
![{3-[(But-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene](/img/structure/B14262082.png)
![1-Propanol, 3-[[[4-(dimethylamino)phenyl]methyl]amino]-](/img/structure/B14262088.png)
![Tri(propan-2-yl)[(2H-thiopyran-5-yl)oxy]silane](/img/structure/B14262090.png)
